4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide
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Overview
Description
4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential antitumor properties . The unique structure of this compound, which includes a trifluoromethyl group and a thieno[3,2-d]pyrimidine moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of 4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves multiple steps. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate . This compound undergoes a series of reactions, including condensation with formamidine acetate, chlorination, and nucleophilic substitution, to form the desired product . The reaction conditions typically involve heating and the use of various solvents and reagents to facilitate the transformations.
Chemical Reactions Analysis
4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EZH2, which plays a role in the regulation of gene expression . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation . The pathways involved include the disruption of cellular signaling and the induction of cell death mechanisms.
Comparison with Similar Compounds
4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Tazemetostat: Another EZH2 inhibitor with similar antitumor properties.
Thieno[3,4-b]pyridine derivatives: These compounds have similar structural features but differ in their biological activities and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity .
Properties
IUPAC Name |
4,4,4-trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c14-13(15,16)3-1-10(21)19-8-5-20(6-8)12-11-9(2-4-22-11)17-7-18-12/h2,4,7-8H,1,3,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUDOSRFUTJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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